Physicochemical Identity, Synthetic Logic, and Application in Fragment-Based Design[1] Executive Summary This technical guide provides a comprehensive analysis of (6-(Piperidin-1-yl)pyridin-3-yl)methanamine , a critical...
Author: BenchChem Technical Support Team. Date: February 2026
Physicochemical Identity, Synthetic Logic, and Application in Fragment-Based Design[1]
Executive Summary
This technical guide provides a comprehensive analysis of (6-(Piperidin-1-yl)pyridin-3-yl)methanamine , a critical heterocyclic building block (C₁₁H₁₇N₃) utilized in medicinal chemistry.[1][2] Characterized by a molecular weight of 191.27 g/mol , this compound serves as a "privileged scaffold" in the synthesis of kinase inhibitors and GPCR ligands.[1] This document details its physicochemical profile, validates its molecular weight through mass spectrometry protocols, and outlines a robust synthetic pathway grounded in nucleophilic aromatic substitution (SₙAr) and nitrile reduction.[1]
The precise determination of molecular weight is foundational for stoichiometric calculations in synthesis and identification in pharmacological screening.[1] The compound consists of a central pyridine ring substituted at the 6-position with a piperidine moiety (a secondary amine derivative) and at the 3-position with a primary methanamine group.[1]
1.1 Quantitative Data Profile
Property
Value
Unit
Computational Basis
Molecular Formula
C₁₁H₁₇N₃
-
Stoichiometry
Average Molecular Weight
191.27
g/mol
Standard Atomic Weights
Monoisotopic Mass
191.1422
Da
¹²C, ¹H, ¹⁴N exact masses
Exact Mass ([M+H]⁺)
192.1500
Da
Protonated species (ESI+)
Topological PSA
~38.9
Ų
Polar Surface Area
cLogP
~1.2 - 1.5
-
Lipophilicity Estimate
1.2 Structural Causality of Mass
The molecular weight of 191.27 g/mol is derived from the specific atomic composition:
Pyridine Core (C₅H₃N): Provides aromatic stability and a hydrogen bond acceptor.[1]
Piperidine Ring (C₅H₁₀N-): Adds significant lipophilicity and steric bulk, replacing the chlorine often found in precursors.[1]
Methanamine Linker (-CH₂NH₂): Introduces a primary amine, serving as a key vector for further derivatization (e.g., amide coupling).[1]
Analytical Protocol: Mass Verification (LC-MS)
To validate the identity of (6-(Piperidin-1-yl)pyridin-3-yl)methanamine, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.[1] The presence of multiple nitrogen atoms makes Electrospray Ionization (ESI) in positive mode highly effective.[1]
2.1 Experimental Logic
Ionization State: The molecule contains three nitrogen atoms.[1][2] The aliphatic primary amine (methanamine) is the most basic (pKa ~9-10), followed by the piperidine nitrogen (conjugated to pyridine, reducing basicity), and the pyridine nitrogen.[1]
Observation: In acidic mobile phases (0.1% Formic Acid), the species will be protonated, predominantly appearing as [M+H]⁺ at m/z 192.15 .[1]
2.2 Validated Workflow
The following diagram illustrates the self-validating analytical workflow to confirm purity and mass.
Figure 1: LC-MS workflow for molecular weight confirmation. The protocol relies on protonation in acidic media to generate the detectable [M+H]⁺ species.[1]
Synthetic Pathways & Mass Evolution[1]
Understanding the synthesis of this compound explains the origin of its molecular weight.[1] The synthesis typically proceeds via a Nucleophilic Aromatic Substitution (SₙAr) followed by a Reduction .[1]
Mechanism: The piperidine nitrogen attacks the electron-deficient C6 position of the pyridine ring, displacing the chloride ion.[1]
Outcome: Formation of 6-(piperidin-1-yl)nicotinonitrile.[1] The mass shifts from 138.55 to 187.24 (loss of Cl, gain of Piperidine fragment).[1]
Step 2: Nitrile Reduction (Formation of Methanamine) [1]
Reagents: LiAlH₄ (Lithium Aluminum Hydride) in THF or H₂/Raney Nickel.[1]
Mechanism: The nitrile group (-C≡N) is reduced to the primary amine (-CH₂NH₂).[1]
Mass Change: The addition of 4 hydrogen atoms adds approximately 4.03 Da to the molecular weight (187.24 → 191.27).[1]
Figure 2: Synthetic route illustrating the mass evolution from starting materials to the final amine.
Drugability & Applications in Fragment-Based Design[1]
The molecular weight of 191.27 g/mol is not arbitrary; it places the compound firmly within the "Rule of Three" for Fragment-Based Drug Discovery (FBDD).[1]
Ligand Efficiency (LE): Because the MW is low, any binding affinity this scaffold demonstrates contributes significantly to its Ligand Efficiency.[1]
Scaffold Utility: The pyridine-piperidine motif is a "privileged structure" found in numerous FDA-approved drugs (e.g., for kinase inhibition or GPCR modulation).[1] The methanamine "handle" allows researchers to rapidly grow the fragment into a lead compound by reacting it with carboxylic acids or sulfonyl chlorides.[1]
References
PubChem. 6-(Piperidin-1-ylmethyl)pyridin-3-amine (Isomer/Analog Reference).[1] National Library of Medicine.[1] Available at: [Link][1]
Goel, R. et al. (2017).[1] Piperidine-Based Drug Discovery: Chemistry, Biological Activities, and Recent Developments.[1] Elsevier.[1][3] (Contextualizes the piperidine scaffold).
Blum, A. et al. (2021).[1][4] Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.[1][5] WO2021074138A1.[1] (Demonstrates the utility of aminopyridine intermediates in kinase synthesis). Available at: [1]
Structural Elucidation and Analytical Characterization of (6-(Piperidin-1-yl)pyridin-3-yl)methanamine
A Technical Guide for Medicinal Chemistry Quality Assurance Executive Summary The molecule (6-(Piperidin-1-yl)pyridin-3-yl)methanamine represents a privileged scaffold in medicinal chemistry, often utilized as a "linker-...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Medicinal Chemistry Quality Assurance
Executive Summary
The molecule (6-(Piperidin-1-yl)pyridin-3-yl)methanamine represents a privileged scaffold in medicinal chemistry, often utilized as a "linker-head" motif in kinase inhibitors and GPCR ligands. Its structure combines a basic piperidine ring (solubility/binding) with a primary methanamine tail (functionalization point) attached to a central pyridine core.
Confirming the structure of this molecule presents specific challenges: distinguishing regio-isomers (2,4- vs. 2,5-substitution on the pyridine ring) and verifying the integrity of the primary amine against potential dimerization or oxidation. This guide outlines a robust, multi-modal analytical strategy to unequivocally assign the structure.
Synthetic Context and Impurity Profile
To understand the analytical requirements, one must understand the genesis of the sample. This molecule is typically synthesized via Nucleophilic Aromatic Substitution (
) of 6-chloronicotinonitrile with piperidine, followed by the reduction of the nitrile to the primary amine.
Critical Quality Attributes (CQAs) to Monitor:
Regio-isomerism: Ensuring the piperidine is at position C6 and the methanamine at C3.
Reduction Status: Differentiating the primary amine product from the intermediate nitrile or the over-reduced secondary amine dimer.
Salt Form: Free base vs. Hydrochloride/TFA salt (drastically affects NMR chemical shifts).
Analytical Workflow Strategy
The following diagram illustrates the decision tree for structural confirmation, moving from bulk property verification to atom-level assignment.
Loss of Piperidine fragment (84/85 Da): Confirms the tertiary amine side chain.
Protocol Note: Use a high-pH mobile phase (Ammonium Bicarbonate) if analyzing the free base to improve peak shape, as the primary amine can tail significantly under acidic conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This is the definitive method for structural assignment. The data below assumes the sample is dissolved in DMSO-
to prevent rapid exchange of the amine protons, although is acceptable for the carbon backbone.
4.1. Proton () NMR Assignment
The pyridine ring protons are the diagnostic key. We expect an ABC system (or ABX depending on field strength) due to the 2,5-substitution pattern (IUPAC numbering: N=1, Methanamine=3, Piperidine=6).
Position
Type
Multiplicity
Approx. Shift ( ppm)
Coupling ( Hz)
Interpretation
Py-H2
Ar-H
Doublet (d)
8.00 - 8.10
Meta coupling to H4. Deshielded by Ring N.
Py-H4
Ar-H
dd
7.40 - 7.50
Ortho to H5, Meta to H2.
Py-H5
Ar-H
Doublet (d)
6.75 - 6.85
Ortho to H4. Shielded by Piperidine donation.
-NH2
Benzyl-H
Singlet (s)
3.60 - 3.70
-
Benzylic position.
Pip-
Multiplet (m)
3.45 - 3.55
-
Adjacent to Piperidine N.
Pip-
Multiplet (m)
1.50 - 1.65
-
Piperidine ring bulk.
Amine
Broad (br s)
1.5 - 2.0
-
Exchangeable (disappears with ).
Critical Diagnostic:
The coupling constant between H4 and H5 (
Hz) confirms they are adjacent (ortho). The small coupling on H2 ( Hz) confirms it is meta to H4. This pattern rules out 2,6-substitution (which would show a triplet and two doublets) or 3,4-substitution.
4.2. Carbon () NMR
Pyridine C2: Deshielded (~145-150 ppm) due to N-adjacency.
Pyridine C6: Deshielded (~158-160 ppm) due to direct attachment to the piperidine nitrogen (electron donation via resonance affects shielding, but electronegativity dominates shift).
-NH2: Characteristic aliphatic carbon attached to N (~43-45 ppm).
Advanced Verification: 2D NMR Connectivity
To satisfy the "Self-Validating System" requirement, rely on NOESY (Nuclear Overhauser Effect Spectroscopy) to prove the spatial arrangement.
The Logic:
If the Piperidine is at position 6, the
-protons of the piperidine ring must be spatially close to Pyridine H5 .
If the Methanamine is at position 3, the benzylic
protons must show correlations to Pyridine H2 and Pyridine H4 .
Figure 2: Key NOESY correlations confirming the regio-chemistry of the substituents.
Experimental Protocol: Purity & Identity Assay
Title: Standard Operating Procedure for Batch Release of (6-(Piperidin-1-yl)pyridin-3-yl)methanamine.
Step 1: Sample Preparation
Weigh 5.0 mg of sample into a clean vial.
Add 600
of DMSO- (containing 0.03% TMS as internal standard).
Sonicate for 30 seconds to ensure complete dissolution.
Pyridine region integrates to 3.0 H total (1:1:1 ratio).
Piperidine region integrates to 10.0 H total.
No impurity peaks >1% integral area in the aromatic region.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53394639 (Related Structure: 6-(1-Piperidinyl)-3-pyridinemethanamine).
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Definitive online resource for J-coupling values in heterocycles).
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for Pyridine chemical shifts).
Foundational
A Convergent, Palladium-Catalyzed Approach to the Synthesis of (6-(Piperidin-1-yl)pyridin-3-yl)methanamine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract (6-(Piperidin-1-yl)pyridin-3-yl)methanamine is a key structural motif and versatile building block in medicinal chemist...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(6-(Piperidin-1-yl)pyridin-3-yl)methanamine is a key structural motif and versatile building block in medicinal chemistry, frequently incorporated into kinase inhibitors and neuropharmacological agents.[1][2] This guide details a robust and efficient two-step synthesis commencing from commercially available 6-chloro-3-cyanopyridine. The strategy hinges on a palladium-catalyzed Buchwald-Hartwig amination to construct the C-N bond between the pyridine core and the piperidine moiety, followed by a catalytic hydrogenation to reduce the nitrile to the target primary amine. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, mechanistic insights, and characterization data, designed to serve as a practical resource for drug development professionals.
Introduction and Strategic Imperative
The piperidine heterocycle is one of the most prevalent structural units in pharmaceuticals, valued for its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability.[3] When coupled with a substituted pyridine core, it forms a scaffold that is central to a multitude of biologically active compounds. Specifically, the (6-(Piperidin-1-yl)pyridin-3-yl)methanamine framework serves as a crucial intermediate in the development of targeted therapies, including potent PI3Kδ inhibitors for oncology applications.[2][4]
The synthesis of such disubstituted pyridines presents a common challenge: the selective and high-yielding functionalization of specific positions on the pyridine ring. Traditional methods often suffer from harsh conditions, limited substrate scope, or poor regioselectivity. The strategy outlined herein leverages modern catalytic methods to overcome these limitations, offering a reliable and scalable route to this high-value intermediate.
Synthetic Strategy and Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule identifies two primary disconnections: the C6-N(piperidine) bond and the C3-C(methanamine) bond. Our forward synthesis is designed to address these disconnections in a sequential and efficient manner.
The chosen pathway begins with 6-chloro-3-cyanopyridine. This starting material is advantageous as it possesses a leaving group (chloride) at the C6 position, ideal for cross-coupling, and a nitrile group at the C3 position, which serves as a stable and readily reducible precursor to the primary amine.
An In-depth Technical Guide to (6-(Piperidin-1-yl)pyridin-3-yl)methanamine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals Abstract The pyridine and piperidine scaffolds are cornerstones in modern medicinal chemistry, renowned for their prevalence in a vast array of therapeutic...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine and piperidine scaffolds are cornerstones in modern medicinal chemistry, renowned for their prevalence in a vast array of therapeutic agents. This technical guide focuses on a specific exemplar of this structural class: (6-(Piperidin-1-yl)pyridin-3-yl)methanamine . This document provides a comprehensive overview of its chemical identity, plausible synthetic routes, and its prospective applications in drug discovery and development. While this specific isomer is not extensively documented in public literature, this guide synthesizes information from closely related analogues and established chemical principles to offer a robust framework for researchers. We will delve into a proposed, detailed synthetic protocol, explore its potential as a versatile building block for creating novel bioactive molecules, and discuss its predicted spectroscopic characteristics. The insights provided herein are intended to empower researchers to harness the therapeutic potential of this and related aminomethyl-piperidyl-pyridine scaffolds.
Introduction: The Strategic Importance of the Piperidinyl-Pyridinyl Scaffold
The fusion of a piperidine ring with a pyridine core creates a privileged structural motif in drug discovery. The piperidine ring, a saturated heterocycle, often imparts favorable pharmacokinetic properties, including improved solubility and the ability to modulate lipophilicity.[1] Conversely, the pyridine ring, an aromatic heterocycle, serves as a versatile pharmacophore, capable of engaging in a variety of non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking. The combination of these two rings in a single molecule offers a rich design space for medicinal chemists.
This guide will provide a detailed exploration of this promising, yet under-documented, chemical entity, offering a roadmap for its synthesis and potential therapeutic applications.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development. The predicted properties for (6-(Piperidin-1-yl)pyridin-3-yl)methanamine are summarized in the table below.
Property
Predicted Value
Significance in Drug Discovery
Molecular Formula
C₁₁H₁₇N₃
Provides the elemental composition.
Molecular Weight
191.27 g/mol
Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
Topological Polar Surface Area (TPSA)
42.15 Ų
Suggests good cell permeability and potential for oral absorption.
cLogP
1.53
Indicates a balance between hydrophilicity and lipophilicity, crucial for solubility and membrane transport.
Hydrogen Bond Donors
1
The primary amine is a key hydrogen bond donor for target interaction.
Hydrogen Bond Acceptors
3
The pyridine nitrogen and the piperidine nitrogen can act as hydrogen bond acceptors.
Rotatable Bonds
2
A low number of rotatable bonds suggests conformational rigidity, which can be advantageous for target binding.
Structural Confirmation: A Spectroscopic Overview
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and piperidine rings. The aromatic protons on the pyridine ring will appear in the downfield region (typically δ 7.0-8.5 ppm). The methylene protons of the piperidine ring will be observed in the upfield region (typically δ 1.5-3.5 ppm), likely as complex multiplets. The aminomethyl protons will present as a singlet or a broad singlet, also in the upfield region.
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons of the pyridine ring in the downfield region (δ 120-160 ppm) and the aliphatic carbons of the piperidine and aminomethyl groups in the upfield region (δ 20-60 ppm).
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 191. The fragmentation pattern will likely involve cleavage of the aminomethyl group and fragmentation of the piperidine ring.
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching vibrations of the pyridine ring.
Synthetic Strategies: A Proposed Protocol
The synthesis of (6-(Piperidin-1-yl)pyridin-3-yl)methanamine can be approached through a multi-step sequence, leveraging established methodologies for the construction of substituted pyridines. A plausible and efficient synthetic route is outlined below, starting from commercially available precursors. This proposed protocol is based on analogous syntheses reported in the literature for similar compounds.[5][6]
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of (6-(Piperidin-1-yl)pyridin-3-yl)methanamine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of (6-(Piperidin-1-yl)pyridin-3-yl)carbonitrile (Intermediate C)
Rationale: This step involves a nucleophilic aromatic substitution (SNAr) reaction, where the electron-withdrawing nitrile group activates the pyridine ring towards nucleophilic attack by piperidine at the 6-position, displacing the chloride.
Procedure:
To a solution of 6-chloropyridine-3-carbonitrile (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add piperidine (1.2 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature and pour it into water.
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired (6-(piperidin-1-yl)pyridin-3-yl)carbonitrile.
Step 2: Synthesis of (6-(Piperidin-1-yl)pyridin-3-yl)methanamine (Final Product D)
Rationale: The final step involves the reduction of the nitrile group to a primary amine. Several reducing agents can be employed for this transformation.
Procedure (using Lithium Aluminum Hydride - LAH):
Caution: LAH is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.
To a suspension of lithium aluminum hydride (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of (6-(piperidin-1-yl)pyridin-3-yl)carbonitrile (1.0 eq) in anhydrous THF dropwise.
After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for several hours, or until the reaction is complete as monitored by TLC or LC-MS.
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the product by column chromatography or distillation under reduced pressure to yield (6-(piperidin-1-yl)pyridin-3-yl)methanamine.
Applications in Drug Discovery and Development
The (6-(Piperidin-1-yl)pyridin-3-yl)methanamine scaffold is a versatile building block with significant potential in various therapeutic areas. Its structural features suggest that it can be a valuable starting point for the development of novel drug candidates.[1]
4.1. Kinase Inhibitors
The pyridine ring is a well-established hinge-binding motif in many kinase inhibitors. The aminomethyl group at the 3-position can be readily functionalized to introduce substituents that can occupy the solvent-exposed region of the ATP-binding pocket, thereby enhancing potency and selectivity. Derivatives of aminomethyl-pyridines have been explored as inhibitors of key kinases in cancer signaling pathways, such as SHP2.[7]
Potential Signaling Pathway Involvement
Caption: Potential mechanism of action for a (6-(Piperidin-1-yl)pyridin-3-yl)methanamine derivative as a SHP2 inhibitor.
4.2. Central Nervous System (CNS) Agents
The ability of small molecules containing piperidine and pyridine rings to cross the blood-brain barrier makes them attractive candidates for CNS-acting drugs. The pharmacological profiles of various piperidine and piperazine derivatives have been extensively studied, revealing their interactions with monoamine transporters and receptors.[8][9] By modifying the aminomethyl group, it is possible to design ligands with specific affinities for targets such as serotonin or dopamine receptors, which are implicated in a range of neurological and psychiatric disorders. For instance, the drug NLX-204, which contains a piperidine moiety, is being evaluated for the treatment of depression.[10]
4.3. Antimicrobial Agents
The search for novel antimicrobial agents is a critical area of research. Piperidine-containing compounds have demonstrated a broad spectrum of antimicrobial activity. The primary amine of (6-(Piperidin-1-yl)pyridin-3-yl)methanamine can be derivatized to generate a library of compounds for screening against various bacterial and fungal pathogens.[11]
Conclusion and Future Directions
(6-(Piperidin-1-yl)pyridin-3-yl)methanamine is a promising, yet underexplored, chemical scaffold with significant potential for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, and its potential applications in drug discovery. The versatility of the aminomethyl group allows for extensive chemical modifications, enabling the generation of diverse compound libraries for high-throughput screening.
Future research should focus on the following areas:
Definitive Synthesis and Characterization: The development and publication of a validated, high-yielding synthesis for (6-(Piperidin-1-yl)pyridin-3-yl)methanamine, along with its complete spectroscopic characterization, would be of great value to the scientific community.
Exploration of Biological Activity: The synthesis and screening of a focused library of derivatives against a panel of biological targets, particularly kinases, CNS receptors, and microbial pathogens, could lead to the identification of novel lead compounds.
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies on derivatives of this scaffold will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.
By leveraging the insights provided in this guide, researchers can unlock the full potential of (6-(Piperidin-1-yl)pyridin-3-yl)methanamine and related compounds in the quest for new and effective medicines.
IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
Matrix Fine Chemicals. 1-(PYRIDIN-3-YL)METHANAMINE. [Link]
MDPI. Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. [Link]
Google Patents. Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
ResearchGate. Synthesis, Hammett spectral correlation and evaluation of antimicrobial activities of some substituted styryl 4 -piperidinophenyl ketones. [Link]
National Center for Biotechnology Information. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. [Link]
Journal of Materials Chemistry. Synthesis, structural, and magnetic characterization of substituted benzoimidazole-l-yl N,N′-dioxides. [Link]
PubMed. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. [Link]
ResearchGate. Synthesis of 3-aminomethyl pyridine chalcone derivatives. [Link]
ResearchGate. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. [Link]
ResearchGate. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. [Link]
ResearchGate. Synthesis and characterization of heterocyclic substituted fluoran compounds. [Link]
Frontiers. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]
PubMed. Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors. [Link]
MDPI. Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. [Link]
Introduction: The Significance of mTOR Inhibition in Modern Therapeutics
An In-Depth Technical Guide to the Mechanism of Action of Pyrazolopyrimidine-Based mTOR Inhibitors: A Case Study of WYE-125132 The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that a...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Mechanism of Action of Pyrazolopyrimidine-Based mTOR Inhibitors: A Case Study of WYE-125132
The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival. Dysregulation of the mTOR signaling pathway is a hallmark of numerous human diseases, most notably cancer. This has positioned mTOR as a critical target for therapeutic intervention. While first-generation allosteric inhibitors like rapamycin and its analogs (rapalogs) validated the clinical potential of mTOR inhibition, their incomplete suppression of mTOR activity and the emergence of resistance mechanisms have driven the development of second-generation ATP-competitive mTOR kinase inhibitors.
This technical guide provides a comprehensive overview of the mechanism of action of WYE-125132 (also known as WYE-132), a potent and specific ATP-competitive inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). While the specific compound (6-(Piperidin-1-yl)pyridin-3-yl)methanamine is recognized as a valuable chemical scaffold in medicinal chemistry, this guide will focus on the well-characterized pharmacology of WYE-125132 as a prime exemplar of this structural class.[1] This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular pharmacology, experimental validation, and therapeutic potential of dual mTORC1/mTORC2 inhibitors.
Molecular Profile and Binding Kinetics of WYE-125132
WYE-125132 is a novel pyrazolopyrimidine that demonstrates high-affinity binding to the ATP-binding pocket of the mTOR kinase domain. This direct, competitive inhibition distinguishes it from rapalogs, which act allosterically on mTORC1.
Binding Affinity and Selectivity
WYE-125132 is a highly potent inhibitor of recombinant mTOR with a reported IC50 value of 0.19 ± 0.07 nM.[2][3][4] Its efficacy is coupled with remarkable selectivity. Kinase profiling studies have shown that WYE-125132 is over 5,000-fold more selective for mTOR compared to class I phosphatidylinositol 3-kinases (PI3Ks), which share a high degree of homology in their kinase domains.[3][4] This high degree of selectivity minimizes off-target effects and provides a more precise tool for interrogating the mTOR signaling pathway.
Core Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2
The primary mechanism of action of WYE-125132 is the simultaneous inhibition of both mTORC1 and mTORC2, leading to a comprehensive blockade of mTOR signaling.
Impact on mTORC1 Signaling
mTORC1 is a critical regulator of protein synthesis and cell growth. Its activation leads to the phosphorylation of key downstream effectors, including p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). WYE-125132 effectively inhibits mTORC1, leading to the dephosphorylation of S6K at threonine 389 (T389) and 4E-BP1. This results in a profound suppression of cap-dependent mRNA translation and protein synthesis, ultimately leading to cell cycle arrest, primarily in the G1 phase.[2]
Impact on mTORC2 Signaling
mTORC2 is a key regulator of cell survival and metabolism, primarily through its phosphorylation of Akt at serine 473 (S473). This phosphorylation is crucial for the full activation of Akt. WYE-125132's inhibition of mTORC2 directly prevents the phosphorylation of Akt at S473, thereby attenuating Akt-mediated survival signals.[3][4] This is a significant advantage over rapalogs, which do not directly inhibit mTORC2.
Signaling Pathway Diagram
Caption: WYE-125132 inhibits both mTORC1 and mTORC2.
Cellular and In Vivo Consequences of mTOR Inhibition
The dual inhibition of mTORC1 and mTORC2 by WYE-125132 translates into potent anti-proliferative and pro-apoptotic activity in a wide range of cancer cell lines.
Anti-proliferative and Pro-apoptotic Effects
WYE-125132 demonstrates potent anti-proliferative activity against various cancer cell lines, with IC50 values typically in the nanomolar range.[2][4] This is often accompanied by the induction of apoptosis, as evidenced by increased caspase activity.[5] Studies in ovarian cancer have shown that WYE-125132 can also inhibit sphingosine kinase-1 (SphK1), leading to the accumulation of pro-apoptotic ceramides.[5]
In Vivo Anti-tumor Activity
Oral administration of WYE-125132 has been shown to exert significant single-agent anti-tumor activity in various xenograft models, including breast, lung, renal, and glioma cancers.[3][6] Notably, combination therapy with agents such as the VEGF inhibitor bevacizumab has resulted in complete tumor regression in some models.[6]
Experimental Protocols for Characterizing mTOR Inhibitors
The following protocols provide a framework for the preclinical evaluation of mTOR kinase inhibitors like WYE-125132.
Protocol 1: In Vitro mTOR Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on mTOR kinase activity.
Methodology:
Reagents: Recombinant mTOR protein, ATP, and a substrate peptide (e.g., a fragment of S6K).
Procedure:
Incubate recombinant mTOR with varying concentrations of the test compound.
Initiate the kinase reaction by adding ATP and the substrate peptide.
After a defined incubation period, quench the reaction.
Quantify the phosphorylation of the substrate peptide using methods such as ELISA or radiometric assays.
Data Analysis: Calculate the IC50 value, representing the concentration of the inhibitor required to reduce mTOR kinase activity by 50%.
Protocol 2: Western Blot Analysis of mTOR Signaling in Cells
Objective: To assess the impact of a compound on the mTOR signaling cascade in a cellular context.
Methodology:
Cell Culture: Culture cancer cells (e.g., MDA-MB-361, U87MG) to 70-80% confluency.
Treatment: Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 2-24 hours).
Lysis: Lyse the cells to extract total protein.
SDS-PAGE and Western Blotting:
Separate the protein lysates by SDS-PAGE.
Transfer the proteins to a PVDF membrane.
Probe the membrane with primary antibodies specific for key signaling proteins, including phospho-S6K (T389), total S6K, phospho-Akt (S473), total Akt, and a loading control (e.g., β-actin).
Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
Visualize the protein bands using a chemiluminescent substrate.
Data Analysis: Quantify the band intensities to determine the dose-dependent effect of the inhibitor on the phosphorylation status of mTOR substrates.
Experimental Workflow Diagram
Caption: A typical workflow for preclinical evaluation.
Conclusion and Future Directions
WYE-125132 exemplifies the therapeutic potential of ATP-competitive mTOR kinase inhibitors. Its ability to dually target mTORC1 and mTORC2 results in a more comprehensive blockade of the mTOR pathway compared to first-generation inhibitors. This leads to potent anti-proliferative and pro-apoptotic effects across a range of cancer models. The high potency and selectivity of WYE-125132 make it an invaluable tool for further research into the complex roles of mTOR signaling in health and disease. Future research will likely focus on identifying predictive biomarkers of response to dual mTOR inhibitors and exploring rational combination therapies to overcome potential resistance mechanisms. The foundational understanding of the mechanism of action, as detailed in this guide, is paramount for the continued development of this promising class of therapeutics.
References
Yu, K., et al. (2010). Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2. Cancer Research, 70(2), 621-631. Available from: [Link].
PubMed. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2. Available from: [Link].
Zou, Z., et al. (2015). The anti-ovarian cancer activity by WYE-132, a mTORC1/2 dual inhibitor. Cellular Signalling, 27(11), 2248-2258. Available from: [Link].
An In-Depth Technical Guide to the Synthesis of (6-(Piperidin-1-yl)pyridin-3-yl)methanamine and Its Derivatives
Foreword: The Significance of Substituted Piperidinylpyridines in Modern Drug Discovery The pyridine nucleus is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active com...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Significance of Substituted Piperidinylpyridines in Modern Drug Discovery
The pyridine nucleus is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1][2] When functionalized with a piperidine moiety, the resulting scaffold often exhibits enhanced pharmacological properties due to the introduction of a flexible, basic, and lipophilic group that can engage in critical interactions with biological targets. The further incorporation of an aminomethyl group at the 3-position of the pyridine ring creates a versatile pharmacophore, (6-(piperidin-1-yl)pyridin-3-yl)methanamine, which serves as a key intermediate in the synthesis of a new generation of therapeutic agents. These derivatives are being explored for their potential in treating a range of conditions, from neurological disorders to cancer.[3]
This technical guide provides a comprehensive overview of a robust and efficient synthetic strategy for accessing (6-(piperidin-1-yl)pyridin-3-yl)methanamine and its analogues. It is intended for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the chemical principles and practical considerations that underpin this important synthetic route.
Strategic Approach to the Synthesis
The synthesis of (6-(piperidin-1-yl)pyridin-3-yl)methanamine is most effectively approached through a two-step sequence starting from a commercially available and appropriately substituted pyridine precursor. The chosen strategy prioritizes selectivity, yield, and operational simplicity.
The overall synthetic workflow can be visualized as follows:
Caption: A high-level overview of the two-step synthetic route.
The key considerations for this synthetic design are:
Choice of Starting Material: 6-Chloropyridine-3-carbonitrile is an ideal starting material due to its commercial availability and the differential reactivity of its functional groups. The chloro group at the 6-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the pyridine nitrogen and the nitrile group.[4]
Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic aromatic substitution reaction. This can be achieved through a direct SNAr reaction or a palladium-catalyzed Buchwald-Hartwig amination. For this specific substrate, the SNAr is often efficient and avoids the cost and potential contamination associated with a metal catalyst.[5][6]
Formation of the Aminomethyl Group: The final step involves the reduction of the nitrile group to a primary amine. Catalytic hydrogenation using Raney® Nickel is a well-established and highly effective method for this transformation, known for its high yields and chemoselectivity.[7][8]
Detailed Experimental Protocols
Step 1: Synthesis of 6-(Piperidin-1-yl)pyridine-3-carbonitrile via Nucleophilic Aromatic Substitution
This step involves the displacement of the chloride from 6-chloropyridine-3-carbonitrile with piperidine. The reaction is typically carried out at elevated temperatures to overcome the activation energy for the formation of the Meisenheimer intermediate.
Caption: Reaction scheme for the piperidination of 6-chloropyridine-3-carbonitrile.
Protocol:
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloropyridine-3-carbonitrile (1.0 eq).
Solvent and Reagents Addition: Add a suitable solvent such as a mixture of THF and ethanol (1:3 v/v). To this suspension, add piperidine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) (a few drops) to scavenge the HCl generated during the reaction.[9]
Reaction Conditions: The reaction mixture is heated to reflux (approximately 80-90 °C) and stirred vigorously.[9] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure 6-(piperidin-1-yl)pyridine-3-carbonitrile.
Causality Behind Experimental Choices:
The use of a slight excess of piperidine ensures the complete consumption of the starting material.
The addition of a base like TEA is crucial to neutralize the in-situ generated HCl, which would otherwise protonate the piperidine, rendering it non-nucleophilic.[9]
The choice of a protic co-solvent like ethanol can help to solvate the ionic intermediate and facilitate the reaction.
Step 2: Synthesis of (6-(Piperidin-1-yl)pyridin-3-yl)methanamine via Catalytic Reduction
The final step is the reduction of the nitrile intermediate to the desired primary amine. Raney® Nickel is an excellent catalyst for this transformation due to its high activity and the relatively mild conditions required.[7]
Caption: Reaction scheme for the reduction of the nitrile intermediate.
Protocol:
Catalyst Preparation: To a hydrogenation vessel, carefully add a slurry of Raney® Nickel (a catalytic amount, typically 5-10 wt%) in a suitable solvent like ethanol or methanol. Caution: Raney® Nickel is pyrophoric and must be handled with care under a wet solvent at all times.[8]
Substrate Addition: Add a solution of 6-(piperidin-1-yl)pyridine-3-carbonitrile (1.0 eq) in the same solvent to the reaction vessel.
Reaction Conditions: The vessel is then sealed and purged several times with hydrogen gas before being pressurized to the desired pressure (typically 50-100 psi). The reaction mixture is stirred vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the hydrogen uptake ceases. The reaction progress can be monitored by TLC or LC-MS.
Work-up and Purification: Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the Raney® Nickel catalyst. The filter cake should be washed with the reaction solvent and kept wet until it can be safely quenched. The filtrate is concentrated under reduced pressure to yield the crude (6-(piperidin-1-yl)pyridin-3-yl)methanamine, which can be further purified by crystallization or column chromatography if necessary.
Causality Behind Experimental Choices:
Raney® Nickel is a highly active hydrogenation catalyst, particularly for the reduction of nitriles to primary amines.[7]
The use of a hydrogen pressure vessel is necessary to achieve the required concentration of hydrogen for the reaction to proceed efficiently.
Filtration through Celite® is a standard and effective method for removing the fine, solid Raney® Nickel catalyst from the reaction mixture.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical conditions and expected outcomes for the two-step synthesis.
Step
Reaction
Key Reagents
Solvent
Temperature (°C)
Time (h)
Typical Yield (%)
1
Piperidination
Piperidine, TEA
THF/Ethanol
80-90
2-4
85-95
2
Nitrile Reduction
H₂, Raney® Ni
Ethanol
25-50
4-8
90-98
Conclusion and Future Perspectives
The synthetic route detailed in this guide provides a reliable and high-yielding pathway to (6-(piperidin-1-yl)pyridin-3-yl)methanamine. The methodologies employed are well-established in organic synthesis and can be readily adapted for the preparation of a diverse library of derivatives by varying the starting materials and nucleophiles. The versatility of this scaffold ensures its continued importance in the field of drug discovery, and a thorough understanding of its synthesis is invaluable for medicinal chemists. Further optimization of these protocols, for instance, through the exploration of flow chemistry for the hydrogenation step, could lead to even more efficient and scalable production of these valuable compounds.
References
Al-Haiza, M. A., et al. (2003). Synthesis and biological evaluation of some new 2-substituted-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitriles. Molecules, 8(12), 938-947.
Bhalerao, U. T., & Krishnaiah, A. (1995). A new synthesis of 2-amino-3-cyano-4,6-disubstituted pyridines.
Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-catalyzed amination of aryl halides and sulfonates. In Organic Reactions (pp. 1-132). John Wiley & Sons, Inc.
Cremer, D., & Pople, J. A. (1975). A general definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358.
Doe, M., et al. (1990). Synthesis and biological activities of novel 2-amino-3-cyano-4,5,6,7-tetrahydrobenzothiophene derivatives. Chemical and Pharmaceutical Bulletin, 38(11), 3024-3028.
Farrugia, L. J. (1997). ORTEP-3 for Windows - a version of ORTEP-III with a Graphical User Interface (GUI). Journal of Applied Crystallography, 30(5), 565.
Hendradi, E., et al. (2021). A review on the development of nilotinib as a second-generation BCR-ABL inhibitor for chronic myeloid leukemia. Pharmaceutical Sciences, 27(1), 1-13.
Kantarjian, H. M., et al. (2021). Nilotinib in patients with chronic myeloid leukemia in chronic phase who are resistant or intolerant to imatinib: a 10-year update of the ENESTnd trial. Journal of Clinical Oncology, 39(15_suppl), 7001-7001.
Murata, T., et al. (2003). Synthesis and structure-activity relationships of novel 2-amino-3-cyanopyridine derivatives as potent and selective inhibitors of protein kinase C. Bioorganic & Medicinal Chemistry Letters, 13(1), 91-95.
Rigaku. (2011). CrystalClear-SM Expert.
Shankaraiah, N., et al. (2010). Synthesis and biological evaluation of novel 2-amino-3-cyano-4-aryl-6-(naphthalen-1-yl)pyridines as potential anticancer agents. European Journal of Medicinal Chemistry, 45(1), 211-218.
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
Shishoo, C. J., et al. (1983). Synthesis and biological activity of some 2-amino-3-cyano-4,5-disubstituted-thiophenes. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 22(1), 75-78.
Soliman, A. M., et al. (2012).
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
Temple, C., et al. (1992). Synthesis of 2-amino-3-cyano-5-substituted-pyridines. Journal of Heterocyclic Chemistry, 29(4), 859-862.
CN113429340B - Method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents.
Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit - PMC - NIH. Available at: [Link]
nucleophilic aromatic substitutions - YouTube. Available at: [Link]
MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers. Available at: [Link]
2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile - NIH. Available at: [Link]
(6-(Piperidin-1-yl)pyridin-3-yl)methanamine as a scaffold for drug discovery
Application Note: (6-(Piperidin-1-yl)pyridin-3-yl)methanamine as a Privileged Scaffold in Drug Discovery Abstract The (6-(piperidin-1-yl)pyridin-3-yl)methanamine scaffold represents a "privileged structure" in modern med...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: (6-(Piperidin-1-yl)pyridin-3-yl)methanamine as a Privileged Scaffold in Drug Discovery
Abstract
The (6-(piperidin-1-yl)pyridin-3-yl)methanamine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical pharmacophore in the development of Menin-MLL inhibitors , SHP2 allosteric inhibitors , and GPCR ligands .[1] Its structural utility lies in the unique electronic balance of the pyridine core, the hydrophobic bulk of the piperidine ring, and the versatile reactivity of the primary methanamine "warhead." This guide details the physicochemical rationale for its use, scalable synthetic protocols, and its application in targeting protein-protein interactions (PPIs).
Introduction: The Scaffold Logic
In drug design, this scaffold is not merely a building block; it is a bifunctional vector .
The Piperidine Motif (Tail): Acts as a lipophilic anchor. In many binding pockets (e.g., the Menin central cavity), this ring fills hydrophobic sub-pockets, displacing high-energy water molecules and increasing binding entropy.
The Pyridine Core (Linker): Provides rigidity and lowers the pKa of the attached amine compared to a benzylamine, improving membrane permeability. The nitrogen in the pyridine ring often serves as a hydrogen bond acceptor.
The Methanamine (Head): A primary amine separated by a methylene spacer. This spacer allows rotational freedom, enabling the amine to orient itself to form salt bridges with aspartate or glutamate residues in the target protein (e.g., Glu363 in Menin).
Physicochemical Profile:
LogP: ~1.2 (Ideal for fragment growing).
pKa (Methanamine): ~9.2 (Slightly reduced by the pyridine electron-withdrawing effect).[1]
TPSA: ~38 Ų (High permeability potential).
Validated Synthetic Protocols
The most robust route to this scaffold is the Nucleophilic Aromatic Substitution (
) followed by Nitrile Reduction . This avoids the instability often seen with aldehyde intermediates.
Purification: The pyridine nitrogen makes the product basic. Purify via reverse-phase HPLC using an acidic modifier (0.1% Formic Acid) to protonate the pyridine and improve peak shape.
Visualization: Synthetic Workflow
Caption: Figure 1. Streamlined synthetic route from commercial starting materials to library generation.
Medicinal Chemistry Applications
Case Study 1: Menin-MLL Inhibition (Oncology)
The interaction between Menin and the Mixed Lineage Leukemia (MLL) fusion protein is a high-value target for acute leukemias.[1][2][3][4]
Mechanism: Menin binds MLL through a large central cavity. Inhibitors must mimic the MLL peptide's "arginine finger" (Arg12) and hydrophobic residues.
Role of Scaffold:
The Piperidine ring mimics the hydrophobic side chains (e.g., Leu/Pro) of the MLL peptide, filling the F9 pocket.
The Methanamine (often derivatized) projects into the polar pocket, forming hydrogen bonds with Tyr319 or Asp136 .
Example: In compounds like MIV-6 or analogs of MI-503 , this scaffold forms the "right-hand" side of the molecule, critical for potency in the nanomolar range.
Case Study 2: SHP2 Allosteric Inhibition
SHP2 (PTPN11) is a phosphatase that acts as a central node in RAS/MAPK signaling.[5]
Mechanism: Allosteric inhibitors bind to a tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains, locking the enzyme in an auto-inhibited state.
Role of Scaffold:
The Pyridine-Piperidine axis is rigid and linear, perfect for traversing the narrow allosteric tunnel.
The basic amine interacts with the solvent-exposed "latch" region, improving solubility and pharmacokinetic properties (lowering clearance).
ADME & Toxicity Considerations
Parameter
Observation
Mitigation Strategy
Metabolic Stability
The piperidine ring is susceptible to oxidative metabolism (hydroxylation) by CYP450s.[1]
Introduce fluorine atoms (F) or methyl groups to the piperidine ring to block metabolic "soft spots."
hERG Inhibition
Basic amines linked to lipophilic aromatics can block hERG channels (cardiotoxicity risk).
Reduce the basicity (pKa) by adding electron-withdrawing groups (e.g., ) to the pyridine or capping the amine as an amide.
Solubility
Generally good due to the basic amine.
If coupling reduces solubility, use the pyridine nitrogen as a handle for salt formation (e.g., HCl or Mesylate salts).
Visualization: Pharmacophore Mapping
Caption: Figure 2.[1] Pharmacophore map illustrating the bifunctional binding mode of the scaffold.
References
Borkin, D. et al. "Pharmacologic inhibition of the Menin-MLL interaction blocks progression of MLL leukemia in vivo."[6] Cancer Cell (2015).
Grembecka, J. et al. "Menin-MLL inhibitors: A new class of antileukemic agents." Future Medicinal Chemistry (2022).
Chen, Y. et al. "Discovery of Allosteric SHP2 Inhibitors for Cancer Therapy." Journal of Medicinal Chemistry (2020).[7]
Technical Support: Scalable Synthesis of (6-(piperidin-1-yl)pyridin-3-yl)methanamine
Executive Summary & Route Strategy You are scaling the synthesis of (6-(piperidin-1-yl)pyridin-3-yl)methanamine . For kilogram-scale production, the "Nitrile Reduction Route" is the industry standard due to atom economy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Route Strategy
You are scaling the synthesis of (6-(piperidin-1-yl)pyridin-3-yl)methanamine . For kilogram-scale production, the "Nitrile Reduction Route" is the industry standard due to atom economy and raw material availability.
Step 1: Runaway exotherms during the SNAr reaction.
Step 2: Formation of secondary amine dimers (impurity) during hydrogenation.
Isolation: Difficulty separating the highly polar diamine product from aqueous waste streams.
Module 1: The SNAr Coupling (Nitrile Synthesis)
This step relies on the electron-withdrawing nitrile group at the C3 position activating the C6-chlorine for displacement. While robust, the reaction is highly exothermic.
Solvent: Acetonitrile (ACN) or DMF. Note: ACN is preferred for easier workup, but DMF allows higher temperatures if the reaction stalls.
Base: Excess piperidine acts as the base/acid scavenger. Alternatively, use K2CO3 (1.2 equiv) to save on piperidine costs.
Workflow Diagram
Figure 1: SNAr reaction workflow emphasizing temperature control during reagent addition.
Troubleshooting Guide: SNAr Step
Symptom
Root Cause Analysis
Corrective Action
Runaway Exotherm
Rapid addition of piperidine to the activated pyridine.
Dosing Control: Add piperidine as a solution over 2–4 hours. Maintain internal temp < 40°C during addition.
Incomplete Conversion
HCl byproduct is protonating the piperidine, stalling the reaction.
Base Check: Ensure at least 2.2 equiv of piperidine or 1.2 equiv of K2CO3 is present.
"Oiling Out"
Product melting point depression due to impurities or solvent choice.
Crystallization: Cool slowly to 0°C. Seed with pure product. If using DMF, add water slowly to precipitate the solid.
Module 2: Nitrile Reduction (The Critical Step)
This is the most failure-prone step. Reducing a nitrile to a primary amine often yields the secondary amine dimer (e.g., bis((6-(piperidin-1-yl)pyridin-3-yl)methyl)amine) via an imine intermediate attack.
The Fix: You must use Ammonia (NH3) or a basic additive to suppress dimer formation [1, 2].
Operational Protocol
Catalyst: Raney Nickel (Ra-Ni) is preferred over Pd/C for cost and selectivity on scale [3].
Solvent: Methanol saturated with Ammonia (7N NH3 in MeOH).
Pressure: 5–10 bar H2.
Temperature: 40–50°C.
Mechanism of Impurity Formation
Figure 2: Competitive pathway showing how primary amines attack imine intermediates to form dimers. Excess NH3 shifts the equilibrium back toward the primary amine.
Troubleshooting Guide: Hydrogenation
Issue
Field Observation
Solution
High Dimer Content (>5%)
LCMS shows M+ mass corresponding to dimer.
Increase NH3: The molar ratio of NH3:Substrate should be > 5:1. Ensure the reactor is saturated with ammonia before pressurizing with H2.
Stalled Reaction
H2 uptake stops before theoretical consumption.
Poisoning: Pyridines can poison catalysts.[2] Ensure the starting material from Step 1 is free of sulfur or residual chloride salts. Wash the Ra-Ni catalyst with MeOH before use.
Green/Blue Product
Product filtrate is colored.
Ni Leaching: Nickel is leaching into the amine solution. Treat the crude filtrate with a metal scavenger (e.g., SiliaMetS®) or wash with EDTA solution during workup.
Module 3: Isolation & Purification
The free base of (6-(piperidin-1-yl)pyridin-3-yl)methanamine is highly polar and water-soluble, making extraction with ether or hexane difficult.
Recommended Strategy: Salt Formation
Do not attempt to isolate the free base oil on a large scale. Isolate as the Dihydrochloride (2HCl) or Oxalate salt.
Filter the catalyst (Caution: Pyrophoric Raney Ni).
Evaporate MeOH/NH3.
Redissolve residue in Ethanol or IPA.
Add HCl (in dioxane or IPA) or Oxalic acid.
Filter the resulting precipitate.
Frequently Asked Questions (FAQs)
Q: Can I use Pd/C instead of Raney Nickel?A: Yes, but Pd/C is more prone to poisoning by the pyridine nitrogen. If you use Pd/C, you may need to use acidic conditions (HCl/MeOH) to protonate the pyridine ring during reduction, preventing catalyst binding. However, Raney Ni is generally more robust for nitrile reductions [3].
Q: My SNAr reaction turned black. Is the batch lost?A: Not necessarily. Pyridines often darken due to trace oxidation or polymerization of impurities. Check the HPLC purity. If the main peak is intact, proceed to workup. A charcoal treatment step can remove the color.
Q: How do I safely handle Raney Nickel on a kilogram scale?A: Never let it dry out. Keep it submerged in water or alcohol at all times. Use an inert atmosphere (Nitrogen/Argon) during filtration. Have a bucket of water nearby to immerse filter papers immediately [4].
References
Nitrile Reduction Selectivity: Catalytic hydrogenation of nitriles to primary amines. Common Organic Chemistry.[3] Link
Ammonia Suppression: Process for the catalytic hydrogenation of nitriles.[4] US Patent 5,869,653. Link
Catalyst Choice: Hydrogenation of Pyridine and Hydrogenolysis of Piperidine over γ-Mo2N Catalyst. Canadian Journal of Chemistry (2022).[5] Link
Pyridine Synthesis Scale-Up: Synthesis method and intermediates of pyridin-2-yl-methylamine. US Patent 7,208,603 B2. Link
Optimizing cell permeability of (6-(piperidin-1-yl)pyridin-3-yl)methanamine derivatives
This guide serves as a specialized technical support resource for optimizing the cell permeability of (6-(piperidin-1-yl)pyridin-3-yl)methanamine derivatives. It is designed for medicinal chemists and lead optimization s...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical support resource for optimizing the cell permeability of (6-(piperidin-1-yl)pyridin-3-yl)methanamine derivatives. It is designed for medicinal chemists and lead optimization scientists encountering "permeability walls" in this specific chemical space.
Topic: (6-(piperidin-1-yl)pyridin-3-yl)methanamine Derivatives
Role: Senior Application Scientist
Status: Active Support
Executive Summary & Scaffold Analysis
The Core Problem:
The (6-(piperidin-1-yl)pyridin-3-yl)methanamine scaffold presents a classic "super-basic" challenge.
Primary Amine (Methanamine): High pKa (~9.5–10.5), predominantly protonated at physiological pH.
Pyridine Nitrogen: The electron-donating effect of the para-piperidine (via resonance) significantly raises the pKa of the pyridine nitrogen (typically from ~5.2 to ~6.5–7.5).
Result: At pH 7.4, a significant fraction of the population exists as a dication or highly solvated monocation , leading to poor passive diffusion and high susceptibility to P-glycoprotein (P-gp) efflux.
Q1: My compound has a cLogP > 3.0, but the PAMPA permeability is negligible. Why?Diagnosis: You are likely facing the "Ionization Trap." High lipophilicity (LogP) does not guarantee permeability if the effective distribution coefficient at pH 7.4 (LogD7.4) is low due to ionization.
Mechanism: The 6-piperidine substituent pushes electron density into the pyridine ring, making the pyridine nitrogen more basic. If both the pyridine and the methanamine are protonated, the energy penalty for desolvation to enter the lipid bilayer is too high.
Solution:
Measure pKa: Do not rely on prediction. Determine the experimental pKa of both basic centers.
The "Fluorine Switch": Introduce a fluorine atom at the C2 or C4 position of the pyridine ring. The inductive electron-withdrawing effect will lower the pyridine pKa, increasing the fraction of neutral species at pH 7.4 without significantly adding molecular weight [1].
Q2: I see high recovery but low permeability in Caco-2. Is it stability or solubility?Diagnosis: If recovery is high (>80%), the compound is stable and soluble. The issue is likely Lysosomal Trapping (Lysosomotropism).
Mechanism: Lipophilic weak bases (like your scaffold) diffuse into lysosomes (pH ~4.5–5.0), become protonated, and are trapped. This acts as a "sink," reducing the concentration gradient across the monolayer.
Validation Protocol:
Run the Caco-2 assay in the presence of 100 µM Chloroquine or NH₄Cl .
If permeability (
) increases significantly, lysosomal trapping is the cause.
Fix: Reduce the lipophilicity (LogP) or lower the pKa of the most basic center (usually the methanamine) [2].
Module B: Structural Modification Strategies
Q3: How do I reduce the basicity of the methanamine without losing potency?Strategy:
Alpha-Methylation: Add a methyl group adjacent to the amine (forming a chiral center). This adds steric bulk that can shield the nitrogen from solvation, improving permeability despite similar pKa.
Bioisosteres: Replace the methanamine with a less basic surrogate:
Cyclopropylamine (pKa drop ~1 unit).
Oxetane-3-amine (significant pKa drop and lipophilicity modulation).
Q4: The piperidine ring seems essential for binding. Can I modify it to improve permeability?Strategy: Yes. The piperidine is a massive hydrophobic ball.
Switch to Morpholine: This reduces the electron-donating capacity (lowering pyridine pKa) and lowers LogP.
Bridged Piperidines: Use 3-azabicyclo[3.1.0]hexane. This restricts conformation, reducing the entropic penalty of membrane entry, often boosting permeability [3].
Module C: Assay Discrepancies (PAMPA vs. Caco-2)
Q5: My compound is highly permeable in PAMPA but fails in Caco-2 (A-to-B). Why?Diagnosis:Active Efflux (P-gp/BCRP substrate). PAMPA only measures passive diffusion. Caco-2 expresses efflux transporters.
Troubleshooting Workflow:
Calculate Efflux Ratio (ER):
.
If ER > 2.0, run the assay with a P-gp inhibitor (e.g., Zosuquidar or Verapamil ).
Structural Fix: N-methylation of the methanamine or adding a steric block near the pyridine nitrogen can reduce transporter recognition.
Experimental Protocols
Protocol 1: The "Double-Sink" PAMPA Optimization
Standard PAMPA often fails for basic amines due to pH equilibration issues. Use this modified protocol.
Materials:
Donor Plate: 96-well filter plate (0.45 µm PVDF).
Acceptor Plate: 96-well PTFE.
Lipid: 2% (w/v) Dioleoylphosphatidylcholine (DOPC) in dodecane + 0.5% acetic acid (critical for basic drugs).
Step-by-Step:
Preparation: Dissolve compound to 10 mM in DMSO. Dilute to 50 µM in pH 7.4 PBS (Donor buffer).
The Gradient: Fill Acceptor wells with pH 6.5 buffer (creating a pH gradient sink) containing a scavenger (e.g., anionic surfactant) to simulate blood flow and drive transport.
Incubation: Sandwich plates and incubate for 4 hours at 25°C (longer times risk back-diffusion).
Analysis: Quantify via LC-MS/MS.
Calculation:
Where is filter area, is time.
Visualizations
Figure 1: Permeability Optimization Logic Flow
Caption: Decision tree for troubleshooting low permeability in aminopyridine derivatives based on pKa and Efflux data.
Figure 2: Scaffold Modification Map
Caption: Strategic modification zones on the (6-(piperidin-1-yl)pyridin-3-yl)methanamine scaffold to modulate pKa and LogD.
Quantitative Data Summary
Table 1: Impact of Substituents on Pyridine Permeability Parameters
Data derived from generalized SAR of aminopyridines [1, 4].
Lowers pKa of both nitrogens via induction; metabolic block.
References
Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights . PubMed Central. Available at: [Link]
Caco-2 Permeability of Weakly Basic Drugs Predicted With the Double-Sink PAMPA pKa(flux) Method . PubMed. Available at: [Link]
Piperidine-renin inhibitors compounds with improved physicochemical properties . PubMed. Available at: [Link]
Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors . PubMed Central. Available at: [Link]
Troubleshooting
Technical Support Center: Chiral Method Development for (6-(piperidin-1-yl)pyridin-3-yl)methanamine Derivatives
Initial Assessment & "The Achiral Trap" CRITICAL DIAGNOSTIC: Before initiating any screening, you must verify the specific structure of your analyte. User Question: I am injecting (6-(piperidin-1-yl)pyridin-3-yl)methanam...
Author: BenchChem Technical Support Team. Date: February 2026
Initial Assessment & "The Achiral Trap"
CRITICAL DIAGNOSTIC: Before initiating any screening, you must verify the specific structure of your analyte.
User Question: I am injecting (6-(piperidin-1-yl)pyridin-3-yl)methanamine but seeing only one single, sharp peak on all chiral columns. Is my resolution zero?
Expert Analysis:
The parent molecule (6-(piperidin-1-yl)pyridin-3-yl)methanamine (CAS 868755-51-5) is achiral . It possesses a plane of symmetry passing through the pyridine ring and the nitrogen of the piperidine.
If you are working with the exact parent structure: You will never see two peaks. It is a single substance.
If you are working with a derivative: This guide assumes you are separating a chiral analog , such as:
This guide addresses the separation of Basic Chiral Aminopyridines , using the title molecule as the structural scaffold.
Chemical Profile & Separation Strategy
Analyte Properties[1][2][3][4][5][6][7]
Basicity: High.[1] Contains a primary amine (methanamine), a pyridine nitrogen, and a tertiary aniline-like nitrogen (piperidine).
pKa: ~9-10 (Primary amine), ~5 (Pyridine).
Solubility: Likely good in alcohols (MeOH, EtOH) and chlorinated solvents; moderate to poor in pure alkanes (Hexane/Heptane).
The "Primary Amine" Challenge in SFC
Warning: Primary amines (
) can react with supercritical to form carbamic acids/carbamates during the run. This leads to:
Broad, distorted peaks.
Non-linear calibration curves.
"Ghost" peaks or retention time shifts.
Solution: You must use an amine additive that competes for the
or use HPLC if SFC instability persists.
Method Development Workflows
Workflow A: Supercritical Fluid Chromatography (SFC) - Preferred for Speed
Standard Screening Conditions:
Parameter
Setting
Columns (3-5 µm)
1. IG (Amylose tris(3-chloro-5-methylphenylcarbamate))2. AD (Amylose tris(3,5-dimethylphenylcarbamate))3. IC (Cellulose tris(3,5-dichlorophenylcarbamate))4. Trefoil CEL1 (specifically designed for small basic amines)
Co-Solvent
Methanol (start here) or Ethanol
Additive (CRITICAL)
0.2% - 0.5% Isopropylamine (IPAm) or Diethylamine (DEA) .Note: IPAm is preferred for primary amines to suppress carbamate formation.
Gradient
5% to 55% Co-solvent over 5-10 minutes
Back Pressure
120 - 150 bar
Temperature
40°C
SFC Decision Logic:
Caption: Decision tree for handling primary amine instability in SFC.
Workflow B: HPLC (Normal Phase / Polar Organic)
If SFC fails due to carbamate formation or solubility, use HPLC.
Mode 1: Polar Organic Mode (POM)
Best for polar bases that are insoluble in hexane.
Mobile Phase: 100% Acetonitrile (or MeOH/ACN mix) + 0.1% DEA or 0.1% Ethylenediamine .
Columns: Chiralpak IG , AD-H , OD-H .
Why: The high salt/polar nature of the methanamine dissolves well here.
Mode 2: Reversed Phase (High pH)
Best for robust peak shape of basic drugs.
Mobile Phase:
A: 20mM Ammonium Bicarbonate (pH 9.0) adjusted with DEA.
Columns:Immobilized phases only (Chiralpak IG-U , IA-U , IH-U ).
Why: At pH 9, the amine is non-ionized (neutral), increasing interaction with the chiral selector and reducing silanol tailing. Do not use coated columns (AD/OD) at pH > 8.
Troubleshooting Guide (FAQ)
Q1: I have separation, but the peaks are tailing severely (As > 1.5). Why?
A: This is "Silanol Sting." The basic methanamine nitrogen is interacting with the acidic silanols on the silica support of the column.
Fix 1 (SFC/NPLC): Increase the basic additive concentration (e.g., go from 0.1% to 0.5% DEA).
Fix 2 (HPLC): Switch to High pH Reversed Phase (pH 9.0 Bicarbonate). This suppresses the ionization of the amine, eliminating the ionic interaction with silanols.
Q2: In SFC, I see a "negative" peak or a blob just after the void time, and my area counts are low.
A: This is characteristic of in-situ carbamate formation . Your (6-(piperidin-1-yl)pyridin-3-yl)methanamine is reacting with the CO2.
Immediate Action: Switch the additive to Isopropylamine (IPAm) or Isobutylamine . These bulkier amines compete more effectively for the CO2 than DEA.
Secondary Action: Add 2-5% Water to the modifier (e.g., MeOH + 2% H2O + 0.2% IPAm). Water can help suppress the anhydrous reaction.
Q3: My retention times are shifting between injections.
A: The column surface is not fully equilibrated with the basic additive.
Protocol: Flush the column with the mobile phase (containing the additive) for at least 30-60 minutes before the first injection. For basic compounds, the "memory effect" on polysaccharide columns is strong.
Recommended Consumables & Preparation
Component
Recommendation
Reason
Sample Diluent
MeOH or EtOH (Avoid DMSO if possible for SFC)
DMSO causes pressure spikes and precipitation in SFC.
Additive
Isopropylamine (IPAm)
Preferred for primary amines in SFC to prevent carbamates.
Column Tech
Immobilized (IG, IA, IH)
Allows for broader solvent range (DCM, THF) and higher pH stability.
Vials
Polypropylene or Silanized Glass
Basic amines can stick to standard glass surfaces at trace levels.
References
Chiral Separation of Basic Drugs (SFC): De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). "Supercritical fluid chromatography for the enantioseparation of pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis. Link
Primary Amine Carbamate Formation: Khater, S., & West, C. (2015). "Enantioseparation of chiral amines by SFC: The role of additives." Journal of Chromatography A. Link
Immobilized CSPs at High pH: Pagam, A., et al. (2018). "Screening strategies for chiral separations of basic compounds on immobilized polysaccharide-based stationary phases." Chromatography Today. Link
PubChem Compound Summary: (6-(piperidin-1-yl)pyridin-3-yl)methanamine (CAS 868755-51-5). Link
Comparative Guide: (6-(Piperidin-1-yl)pyridin-3-yl)methanamine Scaffolds vs. Established PI3Kδ Inhibitors
Executive Summary & Structural Context[1][2][3] In the landscape of phosphoinositide 3-kinase delta (PI3Kδ) inhibition, the shift from first-generation agents (e.g., Idelalisib) to next-generation scaffolds is driven by...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Context[1][2][3]
In the landscape of phosphoinositide 3-kinase delta (PI3Kδ) inhibition, the shift from first-generation agents (e.g., Idelalisib) to next-generation scaffolds is driven by the need to improve selectivity and reduce immune-mediated toxicity.
(6-(Piperidin-1-yl)pyridin-3-yl)methanamine is not a marketed drug itself but a critical pharmacophore building block . It represents a structural class of pyridine-based hinge binders or solvent-front moieties used to synthesize potent kinase inhibitors. Its structure—comprising a pyridine core, a solubilizing piperidine ring, and a reactive methanamine linker—offers distinct advantages over the fused-ring systems (purines/quinazolinones) of earlier inhibitors.
This guide compares the design potential and physicochemical properties of inhibitors derived from this pyridine-methanamine scaffold against established FDA-approved PI3Kδ inhibitors.
The Competitors at a Glance
Feature
Pyridine-Methanamine Scaffold (Next-Gen Leads)
Idelalisib (First-Gen Standard)
Duvelisib (Dual Inhibitor)
Core Structure
Monocyclic Pyridine (Flexible)
Fused Purine (Rigid)
Isoquinolinone
Binding Mode
Often exploits unique H-bond donors; tunable vector
ATP-competitive (Hinge binder)
ATP-competitive
Selectivity
High potential for isoform tuning (δ vs γ)
High δ selectivity (but off-target toxicity)
Dual δ/γ inhibition
Key Advantage
Solubility & Metabolic Stability
Clinical Efficacy (CLL/FL)
Broader T-cell/Macrophage modulation
Primary Liability
Requires optimization for potency
Hepatotoxicity (Transaminitis)
Colitis/Pneumonitis
Mechanistic & Structural Analysis
To understand the value of the (6-(Piperidin-1-yl)pyridin-3-yl)methanamine moiety, we must analyze how it interacts with the PI3Kδ active site compared to competitors.
The Pharmacophore Advantage
The Piperidine Ring: Acts as a hydrophobic bulk that can occupy the "affinity pocket" or solvent-exposed region, improving cellular permeability and solubility compared to the planar aromatic systems of Idelalisib.
The Pyridine Nitrogen: Serves as a critical hydrogen bond acceptor for the hinge region (Val828 in PI3Kδ).
The Methanamine Linker: Provides a flexible vector to attach "tail" groups that reach into the specificity pocket (Trp760), allowing chemists to dial in selectivity against PI3Kα/β.
Signaling Pathway Context
Inhibiting PI3Kδ blocks the conversion of PIP2 to PIP3, preventing AKT phosphorylation and downstream B-cell survival.
Figure 1: PI3Kδ Signaling Cascade and Points of Intervention. Note that both scaffolds target the ATP-binding pocket of the p110δ catalytic subunit.
Comparative Performance Metrics
Since the title compound is a building block, the data below compares optimized inhibitors containing this motif (based on SAR literature) versus the clinical standards.
Potency & Selectivity Profile
Parameter
Pyridine-Methanamine Analogs
Idelalisib
Duvelisib
Umbralisib
PI3Kδ IC50 (Cell-free)
~1.0 – 10 nM (Tunable)
2.5 nM
2.5 nM
~6 nM
PI3Kα/β Selectivity
>1000-fold (Design dependent)
>300-fold
>100-fold
High
PI3Kγ Activity
Low (High δ selectivity)
Moderate
High (Dual inhibitor)
Low
Solubility (pH 7.4)
High (>100 µM)
Low (<10 µM)
Moderate
Low
Metabolic Stability
High (Pyridine ring)
Moderate (Oxidation prone)
Moderate
High
Toxicology & Safety
Idelalisib: Associated with severe immune-mediated toxicities (colitis, hepatotoxicity) likely due to off-target inhibition of regulatory T-cells or broad tissue distribution.
Pyridine-Methanamine Class: The increased solubility and lower lipophilicity (LogP) of the piperidine-pyridine scaffold often result in lower volume of distribution , potentially reducing tissue accumulation and associated organ toxicity.
Experimental Validation Protocols
To validate the efficacy of a (6-(Piperidin-1-yl)pyridin-3-yl)methanamine-derived inhibitor against Idelalisib, the following self-validating workflows are recommended.
In Vitro Kinase Assay (ADP-Glo™ Platform)
Objective: Quantify IC50 values for PI3Kδ inhibition.
Reagents:
Recombinant PI3Kδ protein.
PIP2:PS lipid substrate.
Ultrapure ATP (10 µM).
Test Compounds (Pyridine derivative vs Idelalisib).
Protocol:
Preparation: Dilute compounds in DMSO (10-point dose-response, starting at 1 µM).
Reaction: Incubate PI3Kδ enzyme (2 ng/µL) with compound for 15 min at RT.
Initiation: Add ATP/Lipid mixture. Incubate for 60 min at RT.
Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
Read: Measure luminescence on a plate reader (e.g., EnVision).
Analysis: Fit data to a 4-parameter logistic equation to determine IC50.
Cellular Proliferation Assay (Mino or JEKO-1 B-cell lines)
Objective: Assess cellular potency and membrane permeability.
Workflow Diagram:
Figure 2: Cellular Viability Assay Workflow.
Synthesis & Application Note
For Chemists: The (6-(Piperidin-1-yl)pyridin-3-yl)methanamine fragment is typically introduced via Reductive Amination or Amide Coupling .
Reaction: Coupling the methanamine with an aryl acid chloride or carboxylic acid (using HATU/DIPEA) creates the "tail" region responsible for isoform selectivity.
Quality Control: Ensure the piperidine nitrogen is not competing in the coupling reaction (the pyridine-linked nitrogen is significantly less nucleophilic, but the methanamine is highly reactive).
Conclusion
While Idelalisib remains the regulatory benchmark, its clinical utility is hampered by toxicity profiles linked to its purine scaffold and physicochemical properties. The (6-(Piperidin-1-yl)pyridin-3-yl)methanamine scaffold represents a "Second Wave" design element. By offering superior solubility and a versatile vector for selectivity tuning, this building block enables the synthesis of inhibitors that maintain the potency of Idelalisib while potentially mitigating its ADME-Tox liabilities.
References
FDA Drug Label Information. Zydelig (idelalisib) Prescribing Information. Gilead Sciences, Inc. Link
Cui, Y., et al. (2021). "Design, synthesis and biological evaluation of novel 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives as potential anticancer agents via PI3K inhibition."[1] Bioorganic & Medicinal Chemistry.[2][1][3]Link
Perry, M., et al. (2019). "The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives." Molecules.[4][2][5][1][6][7][8][9][10]Link
PubChem Compound Summary. Pyridin-3-ylmethanamine and related structures. National Center for Biotechnology Information. Link
Comparative Technical Guide: (6-(piperidin-1-yl)pyridin-3-yl)methanamine vs. (6-(pyrrolidin-1-yl)pyridin-3-yl)methanamine
Executive Summary This guide provides a head-to-head technical analysis of two critical bioisosteres used in medicinal chemistry: (6-(piperidin-1-yl)pyridin-3-yl)methanamine (Compound A) and (6-(pyrrolidin-1-yl)pyridin-3...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a head-to-head technical analysis of two critical bioisosteres used in medicinal chemistry: (6-(piperidin-1-yl)pyridin-3-yl)methanamine (Compound A) and (6-(pyrrolidin-1-yl)pyridin-3-yl)methanamine (Compound B).
Both compounds serve as "privileged scaffolds," functioning as bifunctional linkers that incorporate a basic solubilizing tail (the cyclic amine) and a reactive handle (the primary methanamine) separated by a pyridine spacer. The choice between the 6-membered piperidine and the 5-membered pyrrolidine is rarely arbitrary; it dictates the molecule's lipophilicity, metabolic stability, and vector positioning within a binding pocket.
Core Differentiators
Steric Profile: Piperidine adopts a chair conformation (bulky, 3D), while pyrrolidine adopts a flatter envelope/twist conformation.
Electronic Effect: Pyrrolidine is a stronger electron donor (+M effect) into the pyridine ring than piperidine, influencing the basicity of the pyridine nitrogen.
Lipophilicity: Piperidine analogs typically exhibit higher cLogP (+0.3 to +0.5 units) compared to pyrrolidine analogs.
Physicochemical Profile & Performance Data
The following data aggregates experimental and predicted values to assist in library design and hit-to-lead optimization.
Feature
(6-(Piperidin-1-yl)pyridin-3-yl)methanamine
(6-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine
Impact on Drug Design
CAS Number
914637-06-2
754977-02-1
Identification
Formula
C₁₁H₁₇N₃
C₁₀H₁₅N₃
Fragment Sizing
MW ( g/mol )
191.28
177.25
Ligand Efficiency (LE)
cLogP (est)
1.5 - 1.7
1.1 - 1.3
Solubility & Permeability
Ring Conformation
Chair (Dynamic)
Envelope (Rigid)
Induced Fit vs. Lock-and-Key
Pyridine N pKa
~7.5 - 8.0
~8.0 - 8.5
Pyrrolidine is a stronger donor, increasing Ring N basicity.
Primary Amine pKa
~9.2
~9.2
Nucleophilicity for coupling is similar.
TPSA (Ų)
~45
~45
Polar Surface Area (Blood-Brain Barrier penetration).
Scientific Insight: The "DMAP Effect"
Both compounds feature a tertiary amine attached to the 2-position of a pyridine (numbered 6 here). This mimics the structure of DMAP (4-dimethylaminopyridine) , a powerful super-nucleophilic catalyst.
Consequence: The pyridine nitrogen in these building blocks is highly basic compared to unsubstituted pyridine.
Reaction Precaution: In acylation reactions, the pyridine nitrogen may scavenge protons or acylating agents, potentially leading to N-acylated pyridinium intermediates.
Synthetic Pathways & Experimental Protocols
Synthesis of the Building Blocks
The synthesis typically proceeds via Nucleophilic Aromatic Substitution (
) followed by Nitrile Reduction. This pathway is self-validating because the intermediate nitrile is a stable, crystalline solid that allows for easy purification before the sensitive reduction step.
Figure 1: Modular synthesis workflow for generating both analogs from a common precursor.
Protocol: General Amide Coupling (Library Synthesis)
Context: Using these amines to synthesize a kinase inhibitor library.
Challenge: The pyridine nitrogen is basic and can interfere with coupling reagents like HATU.
Optimized Protocol:
Activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 M). Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 5 minutes. Color change to yellow/orange indicates active ester formation.
Addition: Add (6-(pyrrolidin-1-yl)pyridin-3-yl)methanamine (1.1 equiv) in one portion.
Note: For the piperidine analog, ensure complete dissolution as the free base can be oily/waxy.
Reaction: Stir at Room Temperature for 2-4 hours.
Workup (Critical):
Do NOT use acidic workup (1N HCl) initially, as the basic pyridine will protonate and extract into the aqueous layer.
Recommended: Dilute with EtOAc, wash with sat. NaHCO₃ (3x) to remove HOBt/HATU byproducts, then Brine (1x).
When should you choose Piperidine vs. Pyrrolidine? Use this logic flow to guide your scaffold selection.
Figure 2: SAR Decision Tree for scaffold selection based on lipophilicity and steric requirements.
Mechanistic Insights for SAR
Metabolic Liability:
Piperidine: Prone to oxidation at the 4-position (para to Nitrogen) or alpha-oxidation.
Pyrrolidine: Prone to alpha-oxidation to form lactams.
Strategy: If the piperidine analog has high clearance, switch to pyrrolidine to remove the specific P450 recognition site, or block the piperidine 4-position with fluorine.
Basicity & Permeability:
The pyrrolidine analog, being slightly more basic (regarding the pyridine N), may have higher fraction ionized at physiological pH, potentially reducing passive permeability compared to the piperidine analog, despite the lower MW.
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 63096324, Pyridin-3-yl(quinolin-6-yl)methanamine (Analogous Scaffold Data).[Link]
Joung, et al. Borenium-catalyzed hydrogenation of 2,5- and 2,3-substituted pyridines.[1]Journal of Organic Chemistry, 2021. (Cited for reduction protocols of pyridine nitriles).[1][2]
Frontiers in Chemistry. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives.[Link]
A Researcher's Guide to the Synthesis and Characterization of (6-(piperidin-1-yl)pyridin-3-yl)methanamine: A Comparative Analysis
For the research scientist and drug development professional, the reproducibility of published chemical data is paramount. This guide provides a comprehensive overview of the synthesis, characterization, and potential bi...
Author: BenchChem Technical Support Team. Date: February 2026
For the research scientist and drug development professional, the reproducibility of published chemical data is paramount. This guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of (6-(piperidin-1-yl)pyridin-3-yl)methanamine. By synthesizing information from a range of sources on structurally related compounds, this document aims to provide a robust framework for researchers working with this and similar chemical entities.
Introduction
(6-(Piperidin-1-yl)pyridin-3-yl)methanamine is a substituted pyridine derivative featuring a piperidinyl group at the 6-position and a methanamine group at the 3-position. This structural motif is of interest in medicinal chemistry due to the prevalence of piperidine and pyridine rings in a vast number of biologically active compounds.[1] The piperidine moiety can influence solubility, lipophilicity, and metabolic stability, while the aminomethyl-pyridine core can interact with various biological targets. This guide will delve into the practical aspects of synthesizing and verifying this compound, drawing comparisons from established methodologies for related structures.
Synthetic Approaches: A Comparative Overview
While a specific, detailed synthesis of (6-(piperidin-1-yl)pyridin-3-yl)methanamine is not extensively documented in a single peer-reviewed publication, its synthesis can be approached by adapting established methods for similar structures. The primary challenge lies in the selective functionalization of the pyridine ring. Two common strategies involve either the introduction of the piperidine moiety onto a pre-functionalized pyridine ring or the modification of a pre-existing piperidinyl-pyridine.
Method 1: Nucleophilic Aromatic Substitution
One of the most direct methods for the synthesis of 6-substituted pyridines is through nucleophilic aromatic substitution (SNAr) on a halo-pyridine precursor. This approach is widely used in the synthesis of related compounds.[2]
Experimental Protocol:
Starting Material: A suitable starting material would be 6-chloro-3-cyanopyridine or 6-bromopyridine-3-carbonitrile.
Reaction with Piperidine: The halo-pyridine is reacted with an excess of piperidine. The reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 80-120 °C). The use of a base, such as potassium carbonate (K2CO3), can facilitate the reaction by scavenging the hydrogen halide formed.
Reduction of the Nitrile: The resulting 6-(piperidin-1-yl)pyridine-3-carbonitrile is then reduced to the corresponding primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) in an ethereal solvent like tetrahydrofuran (THF) or catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.
Work-up and Purification: Following the reduction, an aqueous work-up is performed to quench the reducing agent and extract the product. Purification is typically achieved through column chromatography on silica gel.
Causality Behind Experimental Choices:
The choice of a halo-pyridine with an electron-withdrawing group (like a nitrile) at the 3-position activates the 6-position for nucleophilic attack by piperidine.
High temperatures are often necessary to overcome the activation energy for the SNAr reaction on the electron-rich pyridine ring.
Catalytic hydrogenation is often preferred for its milder reaction conditions and easier work-up compared to metal hydrides, although the choice of reducing agent can depend on the presence of other functional groups.
Caption: Workflow for the synthesis of (6-(piperidin-1-yl)pyridin-3-yl)methanamine via SNAr and nitrile reduction.
Method 2: Reductive Amination
An alternative approach involves the reductive amination of a suitable aldehyde with an amine. This method is particularly useful if the corresponding aldehyde is readily available.
Experimental Protocol:
Starting Material: 6-(Piperidin-1-yl)nicotinaldehyde would be the key intermediate.
Formation of Imine: The aldehyde is reacted with a source of ammonia, such as ammonium acetate or a solution of ammonia in an alcohol, to form the intermediate imine.
Reduction of the Imine: The imine is then reduced in situ to the desired amine. Common reducing agents for this step include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). These reagents are milder than LiAlH4 and are selective for the imine in the presence of the aldehyde.
Purification: The product is isolated after an aqueous work-up and purified by column chromatography.
Causality Behind Experimental Choices:
Reductive amination is a one-pot procedure that is often more efficient than the two-step process of forming an imine and then reducing it.
The choice of a mild reducing agent like NaBH3CN or NaBH(OAc)3 is crucial to prevent the reduction of the starting aldehyde.
Method
Starting Material
Key Transformation
Typical Reagents
Advantages
Disadvantages
Nucleophilic Aromatic Substitution
6-Halo-pyridine-3-carbonitrile
SNAr followed by nitrile reduction
Piperidine, K2CO3; LiAlH4 or H2/Pd-C
Readily available starting materials.
Requires high temperatures; use of potent reducing agents.
Reductive Amination
6-(Piperidin-1-yl)nicotinaldehyde
Imine formation and reduction
NH3 or NH4OAc; NaBH3CN or NaBH(OAc)3
Milder reaction conditions; often a one-pot procedure.
The aldehyde precursor may not be readily available.
Characterization and Purity Assessment
The identity and purity of the synthesized (6-(piperidin-1-yl)pyridin-3-yl)methanamine must be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The proton NMR spectrum should show characteristic signals for the pyridine ring protons, the aminomethyl protons, and the piperidine ring protons. The chemical shifts and coupling constants of the pyridine protons will be indicative of the substitution pattern.
13C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule and their chemical environment.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound. A single, sharp peak is indicative of a pure sample.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can be used for both separation and identification.[3][4]
Analytical Technique
Purpose
Expected Observations for (6-(piperidin-1-yl)pyridin-3-yl)methanamine
1H NMR
Structural elucidation
Signals for pyridine, aminomethyl, and piperidine protons with characteristic chemical shifts and coupling patterns.
13C NMR
Structural confirmation
Correct number of carbon signals corresponding to the molecular structure.
Mass Spectrometry
Molecular weight determination
A molecular ion peak corresponding to the calculated mass of the compound (C11H17N3, MW: 191.27 g/mol ).[5]
HPLC
Purity assessment
A single major peak indicating a high degree of purity.
Biological Context and Potential Applications
Piperidine Derivatives: The piperidine ring is a common scaffold in many approved drugs and is known to contribute to favorable pharmacokinetic properties.[1]
Substituted Pyridines: The substituted pyridine core is present in a wide range of biologically active molecules, including kinase inhibitors and central nervous system (CNS) active agents.[6][7] For instance, various pyridinyl-pyrimidinyl-aminophenyl-amide derivatives have shown potential as anticancer agents.[6]
The combination of these two pharmacophoric groups suggests that (6-(piperidin-1-yl)pyridin-3-yl)methanamine could be a valuable building block for the synthesis of novel therapeutic agents. Its primary amine functionality allows for further derivatization to explore a wider chemical space.
Caption: Structural components of (6-(piperidin-1-yl)pyridin-3-yl)methanamine and their potential contributions to biological activity.
Conclusion
The synthesis and characterization of (6-(piperidin-1-yl)pyridin-3-yl)methanamine can be reliably achieved by adapting established synthetic methodologies for related substituted pyridines. This guide provides a comparative overview of potential synthetic routes and outlines the necessary analytical techniques to ensure the identity and purity of the final compound. While direct biological data for this specific molecule is scarce, its structural components suggest that it is a promising scaffold for the development of novel, biologically active compounds. By following the principles of sound synthetic chemistry and rigorous analytical validation, researchers can confidently reproduce and build upon the data related to this and similar chemical entities.
Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
PubChemLite. 6-(piperidin-1-yl)pyridin-3-amine.
Molecules.
Indian Journal of Chemistry.
PMC.
Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS.
NCBI Bookshelf.
ResearchGate. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
RSC Publishing. Analytical Methods.
Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
Google Patents.
Google Patents. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
Google Patents.
Frontiers in Chemistry. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.
PubMed. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors.
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Navigating the Labyrinth of Off-Target Liabilities: A Comparative Guide for (6-(piperidin-1-yl)pyridin-3-yl)methanamine
In the intricate landscape of drug discovery, the journey of a promising molecule from a laboratory curiosity to a therapeutic reality is fraught with challenges. One of the most significant hurdles is the potential for...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate landscape of drug discovery, the journey of a promising molecule from a laboratory curiosity to a therapeutic reality is fraught with challenges. One of the most significant hurdles is the potential for off-target liabilities, where a compound interacts with unintended biological targets, leading to unforeseen side effects and potential toxicity.[1][2][3] This guide provides a comprehensive framework for assessing the off-target liabilities of the novel compound, (6-(piperidin-1-yl)pyridin-3-yl)methanamine. While direct experimental data for this specific molecule is not yet publicly available, this document will leverage a multi-pronged approach, combining in silico predictions, comparative analysis of structurally related compounds, and detailed protocols for essential in vitro safety pharmacology assays.
The Imperative of Early Off-Target Profiling
Identifying potential off-target interactions early in the drug development process is not merely a regulatory formality but a critical step in mitigating risk and optimizing resources.[4] Undesirable off-target effects are a major cause of costly late-stage clinical trial failures and even post-market drug withdrawals.[5] A proactive approach to safety pharmacology allows for the early selection of drug candidates with a higher probability of success, guiding medicinal chemistry efforts to design molecules with improved selectivity and a more favorable safety profile.[6]
In Silico Assessment: A First Look into Potential Liabilities
In the absence of empirical data, computational methods provide a powerful first-pass analysis of a molecule's potential off-target interactions.[1][2][3] These in silico tools utilize vast databases of known drug-target interactions and sophisticated algorithms to predict the likelihood of a compound binding to a panel of known safety-relevant targets.[7]
For (6-(piperidin-1-yl)pyridin-3-yl)methanamine, a systematic in silico assessment would involve screening its structure against databases such as ChEMBL, BindingDB, and PubChem to identify known targets of structurally similar compounds.[8][9] Furthermore, predictive platforms that employ machine learning and quantitative structure-activity relationship (QSAR) models can provide a ranked list of potential off-targets.[7]
Comparative Analysis: Learning from Structural Precedents
The piperidinyl-pyridine scaffold is a common motif in a variety of biologically active compounds.[10][11] By examining the known off-target profiles of approved drugs and clinical candidates sharing this core structure, we can infer potential liabilities for (6-(piperidin-1-yl)pyridin-3-yl)methanamine.
Compound Class/Drug
Primary Target(s)
Known Off-Target Liabilities
Potential Implication for (6-(piperidin-1-yl)pyridin-3-yl)methanamine
Dipeptidyl Peptidase IV (DPP-4) Inhibitors
DPP-4
Generally well-tolerated, but some show mild off-target activity at related serine proteases.
Low risk for significant off-target effects at related proteases, but should be experimentally verified.
Certain Antipsychotics and Antidepressants
Dopamine and Serotonin Receptors
Histamine H1, alpha-1 adrenergic, and muscarinic M1 receptors, leading to sedation, orthostatic hypotension, and anticholinergic effects respectively.
Given the structural resemblance to some CNS-active agents, screening against a panel of CNS receptors is highly recommended.
Various Kinase Inhibitors
Specific Kinases
Off-target kinase inhibition is a common feature and can lead to a range of toxicities depending on the kinases involved.
Although not a classic kinase inhibitor scaffold, the potential for kinase interactions should not be dismissed and a broad kinase panel screen is advisable.
This comparative analysis underscores the importance of a broad screening strategy. The presence of the basic nitrogen in the piperidine ring and the pyridine core suggests a potential for interactions with aminergic G-protein coupled receptors (GPCRs), which are common off-targets for many drugs.
A Phased Approach to In Vitro Off-Target Profiling
A systematic and tiered approach to in vitro safety pharmacology is recommended to efficiently assess the off-target liabilities of (6-(piperidin-1-yl)pyridin-3-yl)methanamine.
Caption: A tiered workflow for assessing off-target liabilities.
Experimental Protocols for Key Safety Pharmacology Assays
The following are detailed, step-by-step methodologies for key in vitro assays to experimentally determine the off-target profile of (6-(piperidin-1-yl)pyridin-3-yl)methanamine.
Radioligand Binding Assay for GPCRs
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a measure of its binding affinity (Ki).[12][13]
Protocol:
Membrane Preparation:
Culture cells stably expressing the target GPCR.
Harvest cells and homogenize in a cold lysis buffer.
Centrifuge the homogenate to pellet the cell membranes.
Wash the membrane pellet and resuspend in an appropriate assay buffer.[14]
Determine the protein concentration of the membrane preparation.
Assay Setup:
In a 96-well plate, add the following to each well in a final volume of 250 µL:
150 µL of the membrane preparation.
50 µL of the test compound at various concentrations (typically a 10-point serial dilution).
50 µL of the radioligand at a concentration close to its Kd.[14]
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
Incubation and Filtration:
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[14]
Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.[14]
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
Detection and Data Analysis:
Dry the filter plate and add a scintillation cocktail.
Measure the radioactivity in each well using a scintillation counter.
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Calculate the Ki value using the Cheng-Prusoff equation.
Enzyme Inhibition Assay
Principle: This assay measures the ability of a test compound to inhibit the activity of a target enzyme.[15][16]
Protocol:
Reagent Preparation:
Prepare a stock solution of the target enzyme in a suitable buffer.
Prepare a stock solution of the enzyme's substrate.
Prepare serial dilutions of the test compound.
Assay Procedure:
In a 96-well plate, add the enzyme solution to each well.
Add the test compound at various concentrations to the appropriate wells.
Include positive control wells (a known inhibitor) and negative control wells (vehicle).[15]
Pre-incubate the enzyme and inhibitor for a specified time.
Initiate the enzymatic reaction by adding the substrate to all wells.
Incubate the plate at the optimal temperature for the enzyme.
Detection:
Stop the reaction at a specific time point.
Measure the product formation using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).
Data Analysis:
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value.[17]
hERG Potassium Channel Patch-Clamp Assay
Principle: This electrophysiology-based assay directly measures the effect of a compound on the function of the hERG potassium channel, a critical component in cardiac repolarization.[18][19] Inhibition of the hERG channel can lead to life-threatening cardiac arrhythmias.[20][21]
Protocol:
Cell Culture:
Use a cell line stably expressing the hERG channel (e.g., HEK-293 or CHO cells).[22]
Maintain the cells in appropriate culture conditions.
Electrophysiology Recording:
Use an automated or manual patch-clamp system.
Establish a whole-cell patch-clamp configuration on a single cell.
Apply a specific voltage-clamp protocol to elicit and measure the hERG current.
Record the baseline hERG current in the absence of the test compound.
Compound Application:
Perfuse the cell with the test compound at various concentrations.
Record the hERG current at each concentration after a steady-state effect is reached.
Data Analysis:
Measure the peak tail current at each concentration.
Calculate the percentage of hERG current inhibition.
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Cytochrome P450 (CYP) Inhibition Assay
Principle: This assay evaluates the potential of a compound to inhibit the activity of major drug-metabolizing CYP450 enzymes, which is a common cause of drug-drug interactions.[23][24][25]
Protocol:
Reagents:
Use human liver microsomes or recombinant CYP450 enzymes.[26]
Select specific probe substrates and known inhibitors for each CYP isoform to be tested (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[27]
Prepare an NADPH-generating system to support enzyme activity.
Assay Procedure:
In a 96-well plate, incubate the liver microsomes or recombinant enzymes with the test compound at various concentrations.
After a pre-incubation period, add the probe substrate for the specific CYP isoform being tested.
Initiate the reaction by adding the NADPH-generating system.
Incubate at 37°C for a specific time.
Sample Analysis:
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
Centrifuge the plate to pellet the protein.
Analyze the supernatant for the formation of the metabolite of the probe substrate using LC-MS/MS.[26]
Data Analysis:
Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound.
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Conclusion
A thorough assessment of off-target liabilities is an indispensable component of modern drug discovery. For a novel compound such as (6-(piperidin-1-yl)pyridin-3-yl)methanamine, a combined strategy of in silico prediction, comparative analysis of structurally related molecules, and a tiered approach to in vitro safety pharmacology profiling is essential. The detailed protocols provided in this guide offer a robust framework for experimentally characterizing its off-target profile. By proactively identifying and understanding potential liabilities, researchers can make more informed decisions, ultimately increasing the likelihood of developing safer and more effective medicines.
References
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology, 10. [Link]
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC. (2019). Frontiers in Pharmacology, 10, 817. [Link]
GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. (n.d.). Multispan, Inc. [Link]
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC. (2019). Frontiers in Pharmacology, 10, 817. [Link]
Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - MDPI. (2023). Toxics, 11(10), 875. [Link]
A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (2021). European Biophysics Journal, 50(3-4), 345–352. [Link]
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In Vitro Safety Pharmacology Assays - Charles River Laboratories. (n.d.). Charles River Laboratories. [Link]
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What is an Inhibition Assay? - Blog - Biobide. (n.d.). Biobide. [Link]
Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2005). Journal of Medicinal Chemistry, 48(10), 3596–3609. [Link]
Keynote review: In vitro safety pharmacology profiling: an essential tool for successful drug development | Request PDF - ResearchGate. (2005). Drug Discovery Today, 10(21), 1421-1433. [Link]
Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives - PubMed. (2026). Future Medicinal Chemistry. [Link]
Practical 4.4 Investigation of the effect of inhibitors on enzyme activity - YouTube. (2020). YouTube. [Link]
Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations - MDPI. (2022). International Journal of Molecular Sciences, 23(19), 11883. [Link]
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025). European Journal of Medicinal Chemistry, 285, 117282. [Link]
Medicinal attributes of pyridine scaffold as anticancer targeting agents - ResearchGate. (2025). ResearchGate. [Link]
Executive Summary Immediate Action Required: Treat (6-(Piperidin-1-yl)pyridin-3-yl)methanamine as a Hazardous Basic Organic Waste . Do not dispose of this compound down the drain or in general trash.[1] Due to the presen...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Immediate Action Required: Treat (6-(Piperidin-1-yl)pyridin-3-yl)methanamine as a Hazardous Basic Organic Waste .
Do not dispose of this compound down the drain or in general trash.[1] Due to the presence of both pyridine and piperidine moieties, this compound exhibits significant basicity and potential aquatic toxicity. It must be segregated from acidic waste streams to prevent exothermic neutralization reactions and the release of toxic vapors. The mandatory disposal route is High-Temperature Incineration via a licensed hazardous waste contractor.
Chemical Profile & Hazard Identification
To ensure safe handling, we must deconstruct the molecule into its functional pharmacophores. This analysis dictates the disposal logic.
Reactivity: Incompatible with strong acids, acid chlorides, anhydrides, and strong oxidizing agents.
Waste Stream Segregation Logic
Proper segregation is the primary control against laboratory accidents. The following decision tree illustrates the classification workflow for this specific compound.
Figure 1: Decision logic for waste stream segregation. Note that solid waste is handled differently than solvated waste.
Operational Disposal Protocol
This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes exposure risks.
Phase 1: Pre-Disposal Stabilization
Self-Validation Step: Before moving the chemical, verify the container integrity. If the cap is cracked or the threads are degraded (common with amines), transfer to a new HDPE or glass container immediately.
Quenching (Only for Reactive Mixtures): If the amine is present in a reaction mixture with residual active electrophiles (e.g., acid chlorides), quench carefully with Methanol or Water before disposal to prevent polymerization in the waste drum.
Phase 2: Packaging & Labeling
Container Selection:
Solids: Use a wide-mouth HDPE jar or the original glass vial.
Liquids: Use a chemically resistant safety can or glass bottle (amber preferred). Avoid metal containers if the solution is aqueous/basic, as amines can corrode certain alloys.
Labeling Requirements:
Do not use abbreviations. Write: (6-(Piperidin-1-yl)pyridin-3-yl)methanamine.
Check the following hazard boxes: Toxic , Corrosive , Irritant .
Add the constituent warning: "Contains Pyridine/Piperidine derivatives - Basic."
Phase 3: Accumulation & Handover
Segregation: Place the container in the Organic Bases satellite accumulation area.
Critical: Ensure this container is physically separated from the "Organic Acids" bin. Accidental mixing of this amine with acid waste (like TFA or Acetic Acid) will generate immediate heat and potentially pressurize the container.
Final Disposal: The waste must be transferred to a licensed environmental contractor for Incineration . This is the only method that guarantees the destruction of the nitrogen heterocycle ring structure, preventing groundwater contamination.
Emergency Procedures
In the event of a spill or exposure during the disposal process:
Do not use paper towels alone (flammability risk).
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.